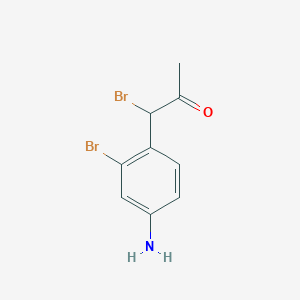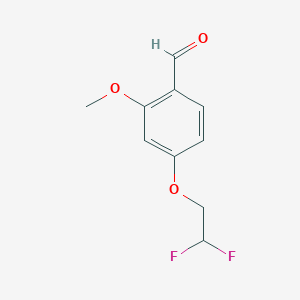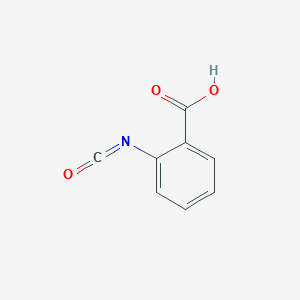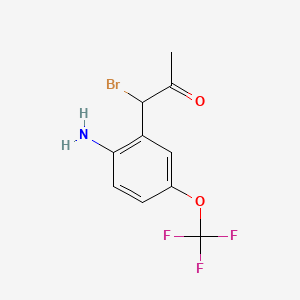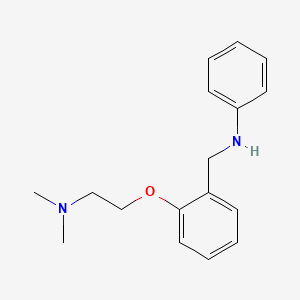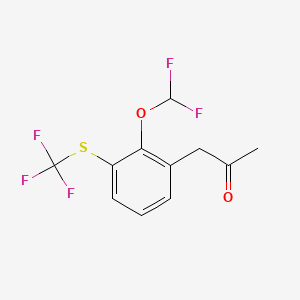
1,4-Dimethyl-2-ethyl-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C10H13F It is a derivative of benzene, where the benzene ring is substituted with two methyl groups, one ethyl group, and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-2-ethyl-3-fluorobenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with other substituents.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale EAS and Friedel-Crafts reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.
Substitution Reagents: Sodium amide (NaNH2), organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups.
Applications De Recherche Scientifique
1,4-Dimethyl-2-ethyl-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-2-ethyl-3-fluorobenzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, forming intermediates that lead to the substitution of hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
Comparaison Avec Des Composés Similaires
1,4-Dimethyl-2-ethyl-3-fluorobenzene can be compared with other similar compounds such as:
1,4-Dimethylbenzene (p-Xylene): Lacks the ethyl and fluorine substituents, making it less reactive in certain chemical reactions.
1,4-Diethylbenzene: Contains two ethyl groups instead of methyl and ethyl groups, leading to different chemical properties.
1,4-Dimethyl-2-fluorobenzene: Similar structure but lacks the ethyl group, affecting its reactivity and applications .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H13F |
|---|---|
Poids moléculaire |
152.21 g/mol |
Nom IUPAC |
2-ethyl-3-fluoro-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13F/c1-4-9-7(2)5-6-8(3)10(9)11/h5-6H,4H2,1-3H3 |
Clé InChI |
AMBTVLZLYLEZLU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1F)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanediamine, 1-(2-nitrophenyl)-N,N'-bis[(2-nitrophenyl)methylene]-](/img/structure/B14063662.png)
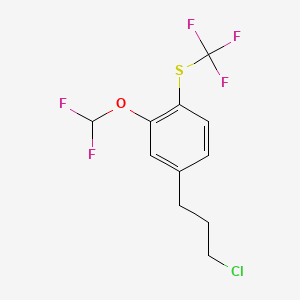

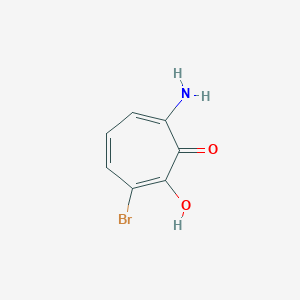
![Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate](/img/structure/B14063680.png)
